benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate
Description
Benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused indeno-pyrrole core. Key structural attributes include:
- Substituents: A methyl group at position 2, hydroxyl groups at 3a and 8b, a ketone at position 4, and a benzyl ester at position 2.
- Synthesis: Prepared via a three-component reaction involving ninhydrin, ethyl propiolate, and benzyl amine under microwave irradiation with Montmorillonite K10 as a catalyst, yielding 87% .
- Physicochemical Properties: Melting point (139–140°C), IR peaks at 1647 cm⁻¹ (amide C=O) and 1736 cm⁻¹ (ester C=O), and distinct NMR signals for the benzyl group (δ 4.63–4.92 ppm, N–CH₂) and aromatic protons (δ 7.22–7.91 ppm) .
Properties
IUPAC Name |
benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-16(18(23)26-11-13-7-3-2-4-8-13)19(24)17(22)14-9-5-6-10-15(14)20(19,25)21-12/h2-10,21,24-25H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDGRJVHRHMMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify its structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a molecular formula of and a molecular weight of 351.35 g/mol. Its structure includes a tetrahydroindeno-pyrrole framework, which is significant for its biological activity and chemical reactivity.
Medicinal Chemistry
Benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate has been studied for its potential therapeutic effects. The following aspects highlight its medicinal applications:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that derivatives of indeno-pyrrole compounds may possess anticancer properties. They can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from damage caused by neurotoxins, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Organic Synthesis
This compound serves as an intermediate in organic synthesis:
- Synthesis of Heterocycles : The compound is utilized in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactions leading to the formation of complex molecules .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science:
- Polymer Chemistry : Due to its reactive functional groups, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Antioxidant Activity Evaluation
A study conducted on similar indeno-pyrrole derivatives demonstrated their ability to scavenge free radicals effectively. The evaluation involved various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between structural features and antioxidant potency.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Benzyl Derivative | 85 | 90 |
Case Study 2: Synthesis of Novel Heterocycles
In a recent synthetic approach utilizing this compound as a precursor, researchers successfully synthesized a series of novel pyrrole derivatives. These derivatives were characterized using NMR and mass spectrometry.
Mechanism of Action
The mechanism by which benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Indeno-Pyrrole Core
Methyl vs. Methylsulfanyl vs. Nitro Groups
- Methyl Derivative (Target Compound) : The 2-methyl group contributes to steric hindrance and modulates electron density. This is reflected in its NMR chemical shifts (δ 2.22 ppm for CH₃) .
- Methylsulfanyl Derivative : Replacing methyl with methylsulfanyl (e.g., (3aR,8bR)-3a,8b-dihydroxy-2-methylsulfanyl-3-nitro-1-phenyl-...) introduces sulfur-based electronegativity, altering reactivity and solubility. IR data show S–C stretching at ~600–700 cm⁻¹ .
- Nitro-Substituted Analog : The presence of a nitro group (e.g., 3-nitro derivatives) significantly increases polarity and reduces melting points (e.g., 215–217°C for nitro-containing imidazo-pyridines) .
Ester Group Modifications
- Benzyl Ester (Target) : Enhances lipophilicity, as seen in its higher molecular weight (HRMS [M + H]⁺: 418.1545) compared to ethyl or methyl esters .
- Ethyl Ester (4b) : Ethyl 1-butyl-...pyrrole-3-carboxylate has a lower melting point (142–143°C) and reduced yield (77%) due to smaller ester size .
- Methyl Ester (4e) : Methyl 1-benzyl-...pyrrole-3-carboxylate shows similar spectral patterns but a slightly lower melting point (137–138°C), attributed to decreased molecular symmetry .
Core Structural Analogues
Indeno-Pyrrole vs. Imidazo-Pyridine Derivatives
- Indeno-Pyrrole Core: Exhibits fused bicyclic rigidity, contributing to planarity and conjugation (confirmed via ORTEP-III visualization) .
- Imidazo-Pyridine Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) features a larger, more flexible ring system, resulting in lower melting points (243–245°C) and distinct ¹³C NMR shifts (δ 165.61 ppm for C=O) .
Data Tables
Table 1: Key Physicochemical Properties
Research Findings and Implications
- Electronic Effects : Nitro and methylsulfanyl groups increase electrophilicity, making derivatives more reactive in nucleophilic substitutions compared to the methyl-substituted target compound .
- Solubility Trends : Benzyl esters exhibit lower aqueous solubility but higher membrane permeability, critical for pharmaceutical applications .
- Crystallographic Validation: SHELXL refinement and ORTEP-III visualization confirm planar indeno-pyrrole cores, whereas imidazo-pyridines show puckered conformations .
Biological Activity
Benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate (CAS No. 295344-30-8) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17NO5
- Molecular Weight : 351.35 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that include a pyrrole ring and multiple hydroxyl groups. These characteristics are known to influence various biological processes.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related pyrrole derivatives showed that certain compounds demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 32 |
| Compound B | E. coli | 64 |
This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its unique structure.
Antitumor Activity
Pyrrole derivatives have been extensively studied for their antitumor potential. The presence of hydroxyl groups in the benzyl compound may enhance its ability to interact with cellular targets involved in tumor progression.
- Mechanism of Action : Pyrrole compounds are known to inhibit DNA gyrase and other enzymes critical for cancer cell proliferation. This inhibition leads to apoptosis in cancer cells .
Research Findings
Research has shown that this compound can modulate various biological pathways:
- Antioxidant Activity : The compound's hydroxyl groups may contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways linked to cancer and inflammation.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
Q & A
Q. What are the optimal synthetic routes for benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate?
The compound is synthesized via a three-component reaction involving ninhydrin, benzylamine, and an activated carbonyl derivative (e.g., ethyl propiolate). Key steps include:
- Catalyst : Montmorillonite K10 (0.3 g) facilitates solvent-free grinding for 4 minutes, followed by microwave irradiation (5 min) to accelerate cyclization .
- Workup : Extraction with dichloromethane (3 × 30 mL), drying with anhydrous Na₂SO₄, and recrystallization from ethanol yield the product in 81–87% purity .
- Variants : Substituting ethyl propiolate with methyl propiolate reduces yield to 81%, likely due to steric or electronic effects of the ester group .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Structural validation relies on:
- IR Spectroscopy : Peaks at 1647–1736 cm⁻¹ confirm two carbonyl groups (C=O) in the pyrrole and ester moieties .
- ¹H/¹³C NMR : Key signals include δH 4.39–4.92 (hydroxyl protons), δH 7.03 (alkene proton), and δC 165–198 ppm (carbonyl carbons) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at 418.1545 for derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches?
Discrepancies may arise from stereochemical variations or impurities. Strategies include:
- Comparative Analysis : Cross-reference δH values with published data (e.g., δH 7.03 for C=CH in vs. δH 7.04 in ) to identify deviations .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry, as seen in (3aR,8bR)-configured analogs .
- Purity Checks : TLC monitoring during synthesis and recrystallization minimizes impurities .
Q. What experimental designs are appropriate for evaluating the anti-inflammatory activity of this compound?
- In Vivo Models : The carrageenan-induced paw edema assay (100 mg/kg dose) compares compound efficacy to ibuprofen. Key metrics include edema reduction at 3–6 hours post-administration .
- Dose Optimization : Dose-response studies (e.g., 50–200 mg/kg) identify therapeutic windows while monitoring toxicity.
- Mechanistic Studies : COX-1/2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) elucidate molecular targets .
Q. How can computational methods refine the interpretation of crystallographic data for this compound?
- Software Tools : SHELXL refines crystal structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and ring puckering .
- Puckering Parameters : Cremer-Pople coordinates quantify non-planar ring conformations (e.g., amplitude Δ for indeno-pyrrole rings) .
- Validation : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure model accuracy .
Q. What strategies enable functionalization of the indeno[1,2-b]pyrrole core for structure-activity studies?
- Oxidative Cleavage : Periodic acid converts dihydroxy groups to ketones, enabling spirocyclic derivatives (e.g., coumarin hybrids) .
- Ester Modification : Replacing benzyl with phenethyl groups alters lipophilicity, as shown in analogs with 4-nitrophenyl substituents .
- Biological Tagging : Click chemistry (e.g., azide-alkyne cycloaddition) introduces fluorescent probes for cellular uptake studies .
Data Contradiction Analysis
- Synthesis Yields : Ethyl ester derivatives (87% yield ) outperform methyl analogs (81% ), suggesting ester size impacts reaction efficiency.
- Biological Activity : Compounds 4a–d in show anti-inflammatory activity comparable to ibuprofen, but lack dose-response data, necessitating further validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
